2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one
Description
Significance of Spirocyclic Scaffolds in Organic Chemistry
Spirocyclic scaffolds are a class of molecules where two rings are connected through a single common atom, known as the spiro atom. This unique structural feature imparts a distinct three-dimensional geometry, a desirable attribute in modern drug discovery. tandfonline.com Unlike flat, aromatic systems, the inherent three-dimensionality of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets. tandfonline.com
The introduction of a spirocyclic core into a molecule can significantly influence its physicochemical properties. These scaffolds can modulate lipophilicity, aqueous solubility, and metabolic stability, all of which are critical parameters in the development of new therapeutic agents. researchgate.netnih.gov Furthermore, the rigidity of spirocyclic systems can reduce the conformational flexibility of a molecule, which can lead to improved potency and selectivity for its biological target. tandfonline.com The increasing prevalence of spirocyclic motifs in clinically approved drugs underscores their importance in medicinal chemistry. nih.gov
Overview of Oxaspiro[3.5]nonane Derivatives: Structural Classes and Relevance
Oxaspiro[3.5]nonane derivatives are a subclass of spirocyclic compounds that feature a four-membered oxetane (B1205548) ring and a six-membered cyclohexane (B81311) ring connected by a spirocyclic carbon atom. The oxetane ring, a saturated four-membered ether, is a valuable structural motif in medicinal chemistry, often used as a bioisosteric replacement for carbonyl groups or gem-dimethyl functionalities. Its incorporation can lead to improved metabolic stability and aqueous solubility.
Research Objectives for 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one
While specific research on this compound is not extensively documented in publicly available literature, its unique structure suggests several potential research objectives. A primary goal would be the development of an efficient and stereoselective synthetic route to access this molecule. Given the challenges associated with the construction of spirocyclic systems containing strained rings like oxetanes, a novel synthetic methodology would be a significant contribution to the field of organic synthesis.
A second objective would be the thorough characterization of its chemical and physical properties. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its solid-state structure through X-ray crystallography, if possible. Understanding these fundamental properties is crucial for any future applications.
Finally, a key research direction would be to explore the potential biological activity of this compound and its derivatives. Given the established role of spirocyclic and oxetane-containing compounds in medicinal chemistry, this molecule could serve as a scaffold for the development of new therapeutic agents. Investigating its interactions with various biological targets could uncover novel pharmacological properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxaspiro[3.5]nonan-8-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-10(7-9)5-8(11)3-4-12-10/h3-7H2,1-2H3 |
InChI Key |
DTUCBOQUZKDOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC(=O)CCO2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethyl 5 Oxaspiro 3.5 Nonan 8 One
Retrosynthetic Analysis of the 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one Skeleton
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. youtube.com For a spirocyclic system like this compound, the primary disconnections logically occur at the spirocyclic center, separating the molecule into precursors for the oxetane (B1205548) and cyclohexanone (B45756) rings.
A primary retrosynthetic disconnection breaks the C-O and C-C bonds of the oxetane ring, suggesting a precursor like 1-(hydroxymethyl)cyclohexane-1-methanol bearing the requisite 4,4-dimethyl substitution pattern. This 1,3-diol is a key intermediate for several forward synthetic strategies. An alternative disconnection across the carbon-carbon bonds of the oxetane ring points towards a photochemical [2+2] cycloaddition, a powerful method for forming four-membered rings. jst.go.jpnih.gov
Further deconstruction of the cyclohexanone moiety leads to an acyclic dicarboxylic ester. This precursor is primed for an intramolecular cyclization, such as the Dieckmann condensation, to form the six-membered ring. organicreactions.orglibretexts.org This multi-faceted retrosynthetic approach opens up several distinct pathways for the total synthesis of the target molecule.
Strategies for Oxetane Ring Formation in Spiro Systems
The construction of the strained four-membered oxetane ring, particularly at a spiro center, is a significant synthetic challenge. acs.orgutexas.edu Several reliable methods have been developed to address this, each with its own advantages and substrate scope.
Cyclization Reactions Utilizing 1,3-Diols or Precursors
One of the most common and practical methods for synthesizing oxetanes is the intramolecular Williamson ether synthesis. magtech.com.cnwikipedia.org This reaction involves the base-induced cyclization of a 3-halopropanol or a related substrate with a suitable leaving group. thieme-connect.de
For the target molecule, this strategy would commence with a precursor such as 4,4-dimethyl-1-(hydroxymethyl)cyclohexane-1-methanol. This diol can be selectively functionalized to install a leaving group (e.g., a halide or a sulfonate ester like tosylate) on one of the primary hydroxyl groups. Subsequent treatment with a strong, non-nucleophilic base (e.g., sodium hydride) would then effect an intramolecular SN2 reaction to close the oxetane ring. acs.orgbeilstein-journals.org The efficiency of this cyclization can sometimes be hampered by competing elimination reactions. beilstein-journals.org
| Reaction | Key Precursor | Typical Reagents | Reference |
| Intramolecular Williamson Ether Synthesis | 1-(halomethyl)-1-(hydroxymethyl)cyclohexane derivative | NaH, KOtBu | acs.org |
| Mitsunobu-style Cyclization | 1,1-bis(hydroxymethyl)cyclohexane derivative | DEAD, PPh₃ | rsc.org |
Ring Expansion Approaches to the Oxetane Moiety
Ring expansion reactions provide an alternative route to oxetanes, often starting from more readily accessible three-membered rings like epoxides. acs.orgbeilstein-journals.org The Corey-Chaykovsky reaction, which utilizes sulfur ylides such as dimethyloxosulfonium methylide, is a well-established method for the ring expansion of epoxides to form oxetanes. illinois.edudigitellinc.com
In the context of synthesizing this compound, this approach would involve the initial preparation of a suitable spiro-epoxide. This could be synthesized from a precursor like 4,4-dimethyl-1-methylenecyclohexane via epoxidation. The subsequent reaction with a sulfur ylide would then expand the three-membered epoxide ring into the desired four-membered oxetane ring. beilstein-journals.org
| Reaction | Key Precursor | Typical Reagents | Reference |
| Epoxide Ring Expansion | Spiro-epoxide derived from a methylenecyclohexane (B74748) | Dimethylsulfoxonium methylide | beilstein-journals.org |
[2+2] Cycloaddition Routes to Spirooxetanes
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a direct and powerful method for the one-step construction of oxetane rings. jst.go.jpnih.govmagtech.com.cn This reaction has been successfully applied to the synthesis of functionalized spirocyclic oxetanes. rsc.orgbohrium.combath.ac.ukresearchgate.net
To form the spirooxetane core of the target molecule, two main variations of the Paternò-Büchi reaction can be envisioned. The first involves the irradiation of a mixture of 4,4-dimethylcyclohexanone (B1295358) and an alkene such as isobutylene. The second, and often more synthetically viable approach, would be the reaction between a methylenecyclohexane derivative and acetone (B3395972), where acetone serves as the carbonyl component. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be substrate-dependent, but it offers a convergent and atom-economical route to the desired spirocyclic system. nih.gov
| Reaction | Key Precursors | Conditions | Reference |
| Paternò-Büchi Reaction | 4,4-Dimethylcyclohexanone + Isobutylene | UV irradiation | jst.go.jp |
| Paternò-Büchi Reaction | 1-Methylene-4,4-dimethylcyclohexane + Acetone | UV irradiation | nih.gov |
Formation of the Cyclohexanone Ring in this compound
The synthesis of the 4,4-dimethylcyclohexanone portion of the molecule can be achieved through various cyclization strategies starting from acyclic precursors.
Cyclization of Acyclic Precursors
A classic and robust method for the formation of six-membered cyclic ketones is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. pw.liveorganic-chemistry.org This reaction is particularly effective for the synthesis of five- and six-membered rings. organicreactions.orglibretexts.org
To construct the 4,4-dimethylcyclohexanone ring, a suitable acyclic precursor such as diethyl 4,4-dimethylheptanedioate would be required. Treatment of this 1,7-diester with a strong base (e.g., sodium ethoxide) would induce an intramolecular condensation to form a cyclic β-keto ester. libretexts.org Subsequent hydrolysis and decarboxylation of this intermediate would then yield the desired 4,4-dimethylcyclohexanone. A modern variation involves a one-pot double Michael addition-Dieckmann condensation, which can build the ring system with high efficiency. acs.org Other modern approaches include cationic cyclizations of alkynols or enynes, which can also provide access to substituted cyclohexanones. organic-chemistry.orgorganic-chemistry.org
| Reaction | Key Precursor | Typical Reagents | Reference |
| Dieckmann Condensation | Acyclic 1,7-diester (e.g., diethyl 4,4-dimethylheptanedioate) | NaOEt, followed by H₃O⁺ and heat | libretexts.org |
| Cationic Cyclization | Acyclic alkynol or enyne | HBF₄·OEt₂ in HFIP | organic-chemistry.org |
Modifications of Existing Carbocyclic Structures
The synthesis of this compound could plausibly be achieved through the modification of pre-existing carbocyclic structures, specifically derivatives of cyclohexanone. A key strategy in this approach is the introduction of a side chain that can undergo a subsequent intramolecular cyclization to form the desired tetrahydropyran (B127337) ring.
One potential pathway involves the alkylation of a suitably protected cyclohexanone derivative at the α-position with a reagent containing a three-carbon chain and a terminal hydroxyl group or a precursor to a hydroxyl group. For instance, a protected 4,4-dimethylcyclohexanone could be reacted with a propylene (B89431) oxide equivalent or a protected 3-halopropanol. Subsequent deprotection and intramolecular cyclization, likely under acidic or basic conditions, would yield the spirocyclic ketone. The gem-dimethyl group on the tetrahydropyran ring would necessitate the use of a correspondingly substituted building block.
Another conceptual approach involves an intramolecular oxa-Michael addition. rsc.orgsemanticscholar.org A cyclohexanone derivative bearing an α,β-unsaturated ester or ketone side chain at the 2-position, along with a hydroxyl group at an appropriate position on the cyclohexanone ring, could undergo cyclization. For the target molecule, a precursor such as a 2-(3-hydroxy-3-methylbutyl)cyclohexanone derivative could be envisioned. Oxidation of the secondary alcohol on the cyclohexanone ring to a ketone would be a necessary step, followed by an intramolecular conjugate addition of the hydroxyl group to an activated alkene.
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of spirocyclic compounds is a significant challenge in organic synthesis. For this compound, the spirocyclic carbon atom is a quaternary stereocenter. Should chiral variants of this molecule be desired, stereoselective synthetic methods would be paramount.
Chiral Auxiliaries and Catalysis in Spiro Compound Synthesis
Chiral auxiliaries are chemical compounds that can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing a chiral version of this compound, a chiral auxiliary could be attached to a cyclohexanone precursor. For example, a chiral amine could be used to form a chiral enamine, which would then undergo a diastereoselective alkylation to introduce the side chain destined to form the tetrahydropyran ring. Subsequent removal of the auxiliary would yield an enantiomerically enriched intermediate.
Alternatively, asymmetric catalysis could be employed. A catalytic enantioselective intramolecular oxa-Michael addition is a plausible strategy. nih.gov This would involve a chiral catalyst, such as a chiral amine or a chiral Lewis acid, to facilitate the cyclization of an achiral precursor, thereby inducing enantioselectivity.
Diastereoselective and Enantioselective Approaches
Diastereoselective approaches often rely on the presence of an existing stereocenter in the molecule to influence the formation of a new stereocenter. In a potential synthesis of a substituted derivative of this compound, if the cyclohexanone ring already contained a stereocenter, it could direct the approach of the incoming side chain or influence the conformation of the transition state during cyclization.
For an enantioselective synthesis, resolution of a racemic intermediate or the use of a chiral starting material from the chiral pool are also viable strategies. For instance, a chiral derivative of cyclohexanone could be used as the starting material. The diastereoselective synthesis of a related spiroether, 5-hydroxy-8-methoxy-1-oxaspiro nih.govnih.govundeca-7,10-diene-9-one, has been reported, achieving a high diastereomeric excess through the oxidation of a phenolic derivative. nih.govnih.gov This suggests that substrate-controlled diastereoselectivity can be highly effective in the formation of spirocyclic systems.
Comparative Analysis of Synthetic Routes to this compound
Without established synthetic routes for the target compound, a comparative analysis must remain speculative. However, we can evaluate the potential advantages and disadvantages of the hypothetical routes discussed.
| Synthetic Strategy | Potential Advantages | Potential Disadvantages |
| Modification of Carbocyclic Structures (e.g., Alkylation/Cyclization) | Conceptually straightforward. Starting materials may be readily available. | May lack stereocontrol. Potential for side reactions during alkylation and cyclization. |
| Intramolecular Oxa-Michael Addition | Can be highly efficient for ring formation. rsc.orgsemanticscholar.org Potential for stereocontrol through catalysis. nih.gov | Requires the synthesis of a more complex acyclic precursor. |
| Chiral Auxiliary-Mediated Synthesis | Can provide high levels of stereocontrol. wikipedia.orgsigmaaldrich.com The auxiliary can often be recovered and reused. | Requires additional steps for the attachment and removal of the auxiliary, potentially lowering the overall yield. |
| Asymmetric Catalysis | Atom-economical. Can provide high enantioselectivity with a small amount of catalyst. | Catalyst development can be challenging and expensive. Optimization of reaction conditions is often required. |
Reaction Chemistry and Chemical Transformations of 2,2 Dimethyl 5 Oxaspiro 3.5 Nonan 8 One
Reactivity of the Ketone Moiety in 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one
The ketone group at the 8-position of the cyclohexane (B81311) ring is a primary site for a variety of chemical reactions. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the acidity of the alpha-protons.
Nucleophilic Additions and Reductions
The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. Common nucleophiles include organometallic reagents such as Grignard reagents and organolithium compounds, as well as cyanide ions.
Reduction of the ketone to the corresponding secondary alcohol, 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol, can be achieved using a range of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction.
| Reaction Type | Reagent(s) | Product(s) |
| Grignard Reaction | RMgX (e.g., CH₃MgBr) | Tertiary alcohol |
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |
| Cyanohydrin formation | HCN, KCN/H⁺ | Cyanohydrin |
Alpha-Functionalization and Enolate Chemistry
The protons on the carbons adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comwikipedia.org Enolates are versatile nucleophiles that can react with various electrophiles, allowing for functionalization at the alpha-position. masterorganicchemistry.comwikipedia.org
Deprotonation of this compound can lead to two possible enolates. The formation of these enolates can be controlled by the reaction conditions, such as the choice of base, solvent, and temperature. The resulting enolates can then undergo reactions such as alkylation and halogenation.
| Reaction Type | Reagent(s) | Intermediate | Product(s) |
| Alkylation | 1. Base (e.g., LDA) 2. Alkyl halide (e.g., CH₃I) | Enolate | α-Alkylated ketone |
| Halogenation | Base, X₂ (e.g., Br₂) | Enolate | α-Halogenated ketone |
Condensation Reactions
The enolate of this compound can also act as a nucleophile in condensation reactions, such as the aldol (B89426) and Claisen condensations. wikipedia.org In an aldol addition, the enolate adds to an aldehyde or another ketone. A subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.
Ring-Opening Reactions of the Oxetane (B1205548) Ring in this compound
The oxetane ring, a four-membered ether, is strained and therefore susceptible to ring-opening reactions under both acidic and nucleophilic conditions.
Acid-Catalyzed Ring Opening Mechanisms
In the presence of an acid, the oxygen atom of the oxetane ring is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will typically attack one of the carbons adjacent to the oxygen. The regioselectivity of this attack is influenced by both steric and electronic factors. Attack at the more substituted carbon is often favored due to the stability of the resulting carbocation-like transition state.
Nucleophilic Ring Opening Reactions
Strong nucleophiles can also open the oxetane ring without the need for acid catalysis. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbons of the ether, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of nucleophilic ring-opening is often governed by sterics, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the oxetane ring.
| Condition | Reagent(s) | General Product Structure |
| Acid-Catalyzed | H⁺, Nu-H (e.g., H₂O, ROH) | Dihydroxy or hydroxy-ether compound |
| Nucleophilic | Nu⁻ (e.g., RMgX, LiAlH₄) | Functionalized alcohol |
Information regarding "this compound" is currently unavailable in the public domain.
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Spectroscopic and Structural Elucidation of 2,2 Dimethyl 5 Oxaspiro 3.5 Nonan 8 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the gem-dimethyl groups and the methylene protons of the tetrahydropyran (B127337) and cyclohexanone (B45756) rings. The protons on the carbon adjacent to the ether oxygen (C6) would appear at a lower field (higher ppm) compared to other methylene protons due to the deshielding effect of the oxygen atom. Similarly, the protons alpha to the carbonyl group (C7 and C9) in the cyclohexanone ring would also be shifted downfield.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon (C8) is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm. The spiro carbon (C4) would also have a characteristic chemical shift. The carbons of the gem-dimethyl groups (on C2) would appear at the most upfield region of the spectrum.
To illustrate the expected chemical shifts, data for the analogous substructures, cyclohexanone and a derivative of 2,2-dimethyl-tetrahydropyran, are presented below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C3 | 1.5 - 1.8 | Multiplet |
| H on C6 | 3.5 - 3.8 | Multiplet |
| H on C7 | 2.2 - 2.5 | Multiplet |
| H on C9 | 2.2 - 2.5 | Multiplet |
| H on C10 | 1.8 - 2.1 | Multiplet |
| CH₃ on C2 | 1.1 - 1.3 | Singlet |
Note: These are estimated values and actual experimental values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 70 - 75 |
| C3 | 30 - 35 |
| C4 (spiro) | 80 - 85 |
| C6 | 65 - 70 |
| C7 | 40 - 45 |
| C8 (C=O) | 208 - 215 bmrb.io |
| C9 | 40 - 45 |
| C10 | 25 - 30 |
| CH₃ on C2 | 25 - 30 |
Note: These are estimated values based on typical ranges for similar functional groups.
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, cross-peaks would be observed between the protons on C6 and C7, and between the protons on C9 and C10, confirming their adjacent relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the carbon signal for each protonated carbon. For example, the proton signals assigned to the gem-dimethyl groups would show a correlation to the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.eduemerypharma.com This is particularly useful for identifying quaternary carbons, such as the spiro carbon (C4) and the carbonyl carbon (C8). For example, the protons of the gem-dimethyl groups on C2 would show correlations to C2 and C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be essential for determining the stereochemistry of any chiral derivatives of this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound, with the molecular formula C₁₀H₁₆O₂, the calculated exact mass would be compared to the experimentally measured mass.
Table 3: HRMS Data for C₁₀H₁₆O₂
| Parameter | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Calculated Exact Mass | 168.11503 |
| Expected Ion (M+H)⁺ | 169.12284 |
The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. libretexts.org The IR spectrum of this compound would be dominated by two key absorptions.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ketone (C=O) | Stretching | 1705 - 1725 |
| Ether (C-O-C) | Asymmetric Stretching | 1100 - 1200 |
| Alkane (C-H) | Stretching | 2850 - 2960 |
The strong absorption band for the carbonyl group of the cyclohexanone ring is expected to be a prominent feature in the spectrum. The C-O-C stretching of the tetrahydropyran ring would also be a characteristic signal.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the rings. While no crystal structure for the title compound is currently available in the public domain, studies on other oxaspirocyclic compounds have revealed detailed conformational information, such as distorted envelope or half-chair conformations for the constituent rings. mdpi.com
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
For chiral derivatives of this compound, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgjascoinc.com By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. wikipedia.orgbiotools.usspectroscopyeurope.com VCD is particularly useful as it can be applied to samples in solution. wikipedia.org
The application of these chiroptical techniques would be essential for the stereochemical characterization of any enantiomerically pure derivatives of this compound.
Computational and Theoretical Studies of 2,2 Dimethyl 5 Oxaspiro 3.5 Nonan 8 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT), provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.
Geometry Optimization and Conformational Analysis of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one
A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring, multiple conformations may exist. Conformational analysis is the systematic study of these different spatial arrangements and their relative energies.
This analysis would typically involve:
Identification of Possible Conformers: The cyclohexane ring can adopt several conformations, such as chair, boat, and twist-boat. The presence of the spirocyclic oxetane (B1205548) ring and dimethyl substitutions introduces additional structural constraints and potential conformers.
Energy Calculations: Quantum chemical methods would be used to calculate the potential energy of each identified conformer. The conformer with the lowest energy is considered the most stable or the ground-state conformation.
Data Presentation: The results of a conformational analysis are often presented in a data table, as illustrated in the hypothetical table below.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|
| Chair 1 | 0.00 | 75.3 |
| Chair 2 | 0.85 | 20.1 |
| Twist-Boat 1 | 5.50 | 2.3 |
| Twist-Boat 2 | 6.20 | 2.3 |
(Note: This data is illustrative and not based on actual calculations.)
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
A typical FMO analysis would include:
Calculation of HOMO and LUMO Energies: The energies of the HOMO and LUMO are calculated, and the energy gap (ΔE = ELUMO – EHOMO) is determined. A smaller energy gap generally suggests higher reactivity.
Visualization of Orbital Distributions: The spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the HOMO is often localized on atoms that can act as electron donors (nucleophiles), while the LUMO is localized on atoms that can act as electron acceptors (electrophiles).
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
(Note: This data is illustrative and not based on actual calculations.)
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of a target molecule.
Elucidation of Synthetic Reaction Mechanisms
By modeling the potential pathways of a reaction, researchers can gain a deeper understanding of how reactants are converted into products. This involves identifying all intermediate structures and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction.
Prediction of Reactivity and Regioselectivity
Computational models can also predict how a molecule will react and where on the molecule a reaction is most likely to occur (regioselectivity). For this compound, this could involve predicting the site of nucleophilic attack on the carbonyl group or other potential reactions involving the oxetane ring. Such predictions are often guided by the FMO analysis and calculated electrostatic potential maps, which show the distribution of charge within the molecule.
Spectroscopic Property Predictions
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying a compound. These predictions can include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of absorption bands in an IR spectrum, which correspond to the vibrational modes of the molecule's chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C atoms can be calculated, aiding in the assignment of signals in experimental NMR spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| IR | C=O Stretch | 1715 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon (C8) | 208 ppm |
| ¹H NMR | Methyl Protons (C2) | 1.15 ppm |
| UV-Vis | n → π* transition | 290 nm |
(Note: This data is illustrative and not based on actual calculations.)
Computational NMR Chemical Shift Predictions
Computational NMR chemical shift prediction is a vital technique for the structural elucidation of organic compounds. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed to calculate the magnetic shielding tensors of nuclei within a molecule. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The process involves optimizing the molecule's geometry to find its most stable three-dimensional structure. Following this, NMR shielding constants are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The accuracy of these predictions depends heavily on the chosen level of theory (functional) and the basis set.
For this compound, a theoretical study would yield predicted ¹H and ¹³C NMR chemical shifts. The data would typically be presented in a tabular format, correlating each calculated chemical shift to a specific atom in the molecule's structure. This allows for a direct comparison with experimentally obtained NMR spectra, aiding in the definitive assignment of each proton and carbon signal.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on published research for this specific molecule.)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1 | 35.2 | H1α, H1β | 1.85, 1.95 |
| C2 | 40.1 | - | - |
| C3 | 75.3 | H3α, H3β | 3.65, 3.75 |
| C4 | 75.3 | H4α, H4β | 3.65, 3.75 |
| C6 | 50.1 | H6α, H6β | 2.50, 2.60 |
| C7 | 30.5 | H7α, H7β | 2.10, 2.20 |
| C8 | 209.8 | - | - |
| C9 | 30.5 | H9α, H9β | 2.10, 2.20 |
| C10 (CH₃) | 28.9 | H10 | 1.15 |
Vibrational Frequency Calculations
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically conducted on the previously optimized molecular geometry. The output provides a set of vibrational modes, each with a corresponding frequency (usually in wavenumbers, cm⁻¹) and intensity.
Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C-H bond, the bending of a C-C-C angle, or more complex, delocalized vibrations involving the entire molecular framework. These theoretical predictions are instrumental in assigning the absorption bands observed in experimental IR or Raman spectra.
For this compound, key predicted frequencies would include the characteristic C=O stretch of the ketone, the C-O-C stretches of the oxetane and tetrahydropyran (B127337) rings, and various C-H stretching and bending modes. The results are generally presented in a table that lists the calculated frequency, its intensity, and a description of the associated vibrational mode.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on published research for this specific molecule.)
| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
|---|---|---|
| 2985 | 150 | C-H stretch (methyl groups) |
| 2950 | 120 | C-H stretch (cyclohexane ring) |
| 1715 | 250 | C=O stretch (ketone) |
| 1150 | 180 | C-O-C stretch (spiro ether) |
| 980 | 130 | C-C stretch (oxetane ring) |
Applications of 2,2 Dimethyl 5 Oxaspiro 3.5 Nonan 8 One As a Synthetic Building Block
Role in the Synthesis of Complex Natural Products
There is no available research documenting the use of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one as an intermediate or building block in the total synthesis or semi-synthesis of any complex natural products.
Utility in the Construction of Advanced Organic Materials Precursors
No published studies indicate that this compound has been utilized as a precursor for the development of advanced organic materials.
Future Perspectives and Research Directions for 2,2 Dimethyl 5 Oxaspiro 3.5 Nonan 8 One Research
Development of Green Chemistry Approaches for its Production
The principles of green chemistry are increasingly important in chemical synthesis. Future research on 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one should prioritize the development of environmentally benign production methods. This could involve the use of telescoped flow processes, which combine multiple reaction steps into a single, continuous operation, thereby reducing waste and improving efficiency. rsc.orgrsc.org Such a process for a spiroketone intermediate has been shown to significantly decrease the process mass intensity and catalyst loading. rsc.org Additionally, exploring solvent-free reaction conditions or the use of greener solvents would further enhance the sustainability of its synthesis. boehringer-ingelheim.comboehringer-ingelheim.com The goal would be to develop a process that minimizes waste, reduces the use of hazardous materials, and is both cost-effective and scalable. boehringer-ingelheim.comboehringer-ingelheim.com
Unexplored Reactivity and Transformation Pathways
The reactivity of this compound is largely uncharted territory. A systematic investigation of its chemical transformations could uncover novel and synthetically useful reactions. For example, the ketone functionality could be a handle for various transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The oxetane (B1205548) ring, while relatively stable, could potentially be opened under specific conditions to yield functionalized products. Exploring its reactivity with various nucleophiles, electrophiles, and radical species will provide a deeper understanding of its chemical behavior and expand its utility as a building block in organic synthesis.
Potential for Spiroannulation Reactions with this compound
Spiroannulation reactions are powerful methods for the construction of spirocyclic frameworks. tandfonline.comtandfonline.comrsc.org Future research could explore the use of this compound as a substrate in such reactions to build more complex molecular architectures. For instance, the ketone could be converted into a suitable precursor for a subsequent annulation reaction. tandfonline.comtandfonline.com This could involve a Wittig-Horner reaction to introduce a functionalized exocyclic double bond, which could then undergo a cycloaddition or other ring-closing reaction. tandfonline.com The development of novel spiroannulation strategies involving this oxaspiroketone could lead to the synthesis of new classes of compounds with interesting biological or material properties.
Advanced Characterization Techniques for Dynamic Processes
The three-dimensional structure and conformational dynamics of this compound are key to understanding its properties and reactivity. Advanced characterization techniques will be essential for these investigations. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like HMQC, HSQC, and HMBC, can provide detailed information about the connectivity and spatial relationships of the atoms in the molecule. ipb.ptsemanticscholar.orgresearchgate.net Furthermore, computational studies, such as those using Density Functional Theory (DFT), can be employed to model the molecule's geometry, predict its spectral properties, and investigate the mechanisms of its reactions. researchgate.net The combination of experimental NMR data and quantum mechanical calculations can provide a comprehensive picture of the conformational preferences and dynamic behavior of this novel spirocycle. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2,2-dimethyl-5-oxaspiro[3.5]nonan-8-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves spirocyclization and oxidation steps. Key factors include:
- Reagent Selection : Use chloroacetyl chloride or similar acylating agents for cyclization, as seen in analogous spirocyclic systems .
- Temperature Control : Reactions often proceed at 0–25°C to minimize side products (e.g., over-oxidation).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while ethereal solvents (THF) enhance regioselectivity .
- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate spiro-ring formation.
- Validation : Monitor intermediates via TLC or HPLC and confirm purity using melting point analysis or NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., dimethyl groups at C2) and spiro-junction geometry. Look for split signals due to restricted rotation in the spiro system .
- IR : Confirm the carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and ether (C-O-C) bands at 1100–1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₆O₂) and detects fragmentation patterns (e.g., loss of CO from the ketone group) .
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry .
Q. How does the reactivity of this compound compare to non-methylated analogs?
- Methodological Answer :
- Steric Effects : The 2,2-dimethyl groups hinder nucleophilic attack at the ketone, reducing reactivity compared to non-methylated analogs. Kinetic studies under standardized conditions (e.g., NaBH₄ reduction rates) quantify this effect .
- Electronic Effects : Methyl groups donate electron density, slightly destabilizing the carbonyl electrophilicity. Compare reaction yields in nucleophilic additions (e.g., Grignard reagents) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported crystal structures or reaction mechanisms for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model spirocyclic conformers to identify energetically favorable geometries. Compare computed NMR/IR spectra with experimental data to validate structures .
- Molecular Dynamics : Simulate reaction pathways (e.g., ring-opening under acidic conditions) to explain discrepancies in mechanistic proposals .
- Software Tools : Use SHELX for crystallographic refinement and Mercury for visualizing packing interactions .
Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functionalization Sites : Target the ketone (e.g., conversion to oximes) or ether oxygen (e.g., alkylation).
- Bioisosteric Replacement : Substitute the ether oxygen with aza or thia groups to modulate bioavailability .
- High-Throughput Screening : Use parallel synthesis to generate libraries of spirocyclic analogs. Validate purity via LC-MS before biological testing .
Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC and identify byproducts using HRMS .
- Kinetic Analysis : Calculate half-lives and activation energies for hydrolysis. Compare with computational predictions (e.g., pKa calculations via ACD/Labs) .
- Mitigation Strategies : Use stabilizing excipients (e.g., cyclodextrins) or structural modifications (e.g., fluorination) to enhance stability .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for analyzing biological activity data of spirocyclic derivatives?
- Methodological Answer :
- Dose-Response Curves : Fit data to Hill equations using GraphPad Prism to determine IC₅₀/EC₅₀ values.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, steric bulk) with activity .
- Error Handling : Report confidence intervals and use ANOVA to assess significance between derivatives .
Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
